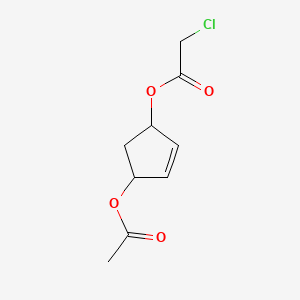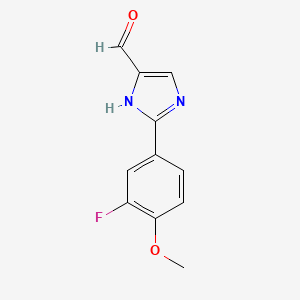
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine and methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-methoxyaniline.
Formation of Imidazole Ring: The aniline derivative undergoes cyclization with glyoxal or a similar aldehyde to form the imidazole ring.
Introduction of Aldehyde Group: The imidazole derivative is then subjected to formylation to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects.
Biological Pathways: It can interact with molecular targets such as proteins and nucleic acids, affecting cellular processes like signal transduction and gene expression.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of an imidazole ring.
3-Fluoro-4-methoxyphenylsulfonamide: Contains a sulfonamide group instead of an aldehyde.
3-Fluoro-4-methoxyphenyl-1,3,4-oxadiazole: Features an oxadiazole ring instead of an imidazole ring.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of a fluorine and methoxy-substituted phenyl ring with an imidazole ring and an aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.
特性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
2-(3-fluoro-4-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChIキー |
BTOOXQIORCGFEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)

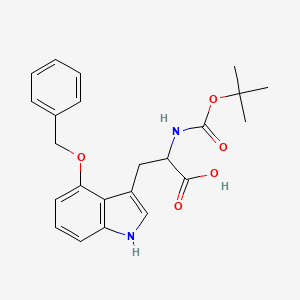
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
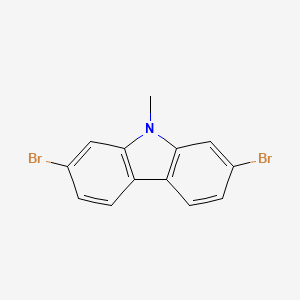
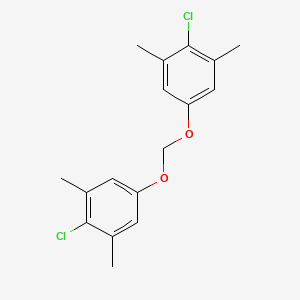
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)


